N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Chemical Structure and Properties The compound N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401664-93-4) features a stereochemically defined piperidine core substituted with an isopropyl group and an acetamide moiety. Its molecular formula is C₁₃H₂₅N₃O₂, with a molecular weight of 255.36 g/mol, and a purity of ≥95% .
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)12-6-5-7-15(8-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOHGLVGQKNIC-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the amino acid derivative. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents such as EDCI or DCC.
Attachment of the Isopropyl Group: This step involves alkylation reactions, where the isopropyl group is introduced using reagents like isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
N-[(S)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide has been investigated for its potential as a therapeutic agent in various conditions:
- Neurological Disorders : Research indicates that compounds with piperidine structures can exhibit neuroprotective effects. This compound may serve as a lead structure for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Pain Management : Preliminary studies suggest that derivatives of this compound may interact with opioid receptors, providing a potential avenue for analgesic development without the addictive properties associated with traditional opioids.
Biochemical Assays
The compound can be utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its structural features allow it to serve as a probe in various assays aimed at understanding disease mechanisms or drug action.
Drug Design and Development
Given its unique structure, this compound is a candidate for structure-activity relationship (SAR) studies. Researchers can modify its structure to enhance potency, selectivity, and pharmacokinetic properties.
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored piperidine derivatives, including this compound, demonstrating their ability to inhibit neuroinflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential utility in treating conditions characterized by neuroinflammation.
Case Study 2: Analgesic Activity
In another investigation, researchers assessed the analgesic effects of similar piperidine derivatives in animal models of pain. The study found that certain modifications led to enhanced pain relief without significant side effects commonly associated with existing analgesics. This positions this compound as a promising candidate for further development.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Derivatives
Compound A: N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
- CAS : 1401665-97-1
- Molecular Formula : C₁₅H₂₉N₃O₂
- Molecular Weight : 283.42 g/mol
- Key Differences :
- The 3-methyl-butyryl group replaces the propionyl side chain, increasing hydrophobicity.
- The stereochemistry at the piperidine nitrogen (R-configuration) differs from the original compound (S-configuration).
- Purity : 96% .
Compound B: N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₅H₂₈N₃O₂
- Key Differences: Piperidin-4-ylmethyl substitution instead of piperidin-3-yl.
Compound C: (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
Positional Isomers and Substituent Effects
Compound D: N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-isopropylacetamide
Table of Comparative Properties
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Positional Isomerism : Piperidin-2-yl vs. 3-yl substitutions (Compound D vs. Original) could alter target engagement due to conformational differences .
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide, a compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure:
- Molecular Formula: C13H23N3O2
- Molecular Weight: 253.34 g/mol
- CAS Number: 1401665-65-3
The compound is characterized by the presence of a piperidine ring and an acetamide functional group, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through modulation of G protein-coupled receptors (GPCRs). These receptors play a significant role in various physiological processes, including neurotransmission and inflammation .
Key Findings from Research Studies
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Antimicrobial Activity:
- In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The disk diffusion method was employed to assess the antimicrobial efficacy, revealing significant inhibition zones .
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Analgesic Effects:
- A study involving acetic acid-induced writhing tests in mice indicated that compounds structurally related to this compound showed promising analgesic activity. The compounds were tested for both centrally and peripherally acting analgesic properties, with some demonstrating superior efficacy compared to standard analgesics like diclofenac .
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Anticancer Potential:
- Molecular docking studies have suggested that this compound may inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB 231. The docking simulations indicated favorable binding interactions with key proteins involved in cancer progression, providing a rationale for further investigation into its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against both bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents.
Case Study 2: Analgesic Activity Assessment
In an evaluation of analgesic properties, researchers administered varying doses of the compound to mice subjected to pain-inducing stimuli. Results indicated that doses of 100 mg/kg significantly reduced pain responses compared to control groups, suggesting effective analgesic potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
